molecular formula C17H20O6 B2966141 Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate CAS No. 384364-14-1

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2966141
CAS No.: 384364-14-1
M. Wt: 320.341
InChI Key: YJZZOOXYBOKBRH-UHFFFAOYSA-N
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Description

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative with a complex substitution pattern. The benzofuran core (C₈H₆O) is substituted at three positions:

  • Position 2: A methyl group (CH₃).
  • Position 3: An ethyl carboxylate ester (COOCH₂CH₃).
  • Position 5: A 2-isopropoxy-2-oxoethoxy group (OCH₂C(=O)OCH(CH₃)₂), which consists of a glycolic acid moiety esterified with isopropanol.

Molecular Formula: C₁₇H₂₂O₆ (calculated molecular weight: 323.35 g/mol).

Properties

IUPAC Name

ethyl 2-methyl-5-(2-oxo-2-propan-2-yloxyethoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-5-20-17(19)16-11(4)23-14-7-6-12(8-13(14)16)21-9-15(18)22-10(2)3/h6-8,10H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZZOOXYBOKBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and an appropriate leaving group such as a halide or tosylate.

    Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a carboxylic acid derivative under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the isopropoxy group, where nucleophiles such as amines or thiols can replace the isopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Scientific Research Applications

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative with applications in biomedical and pharmaceutical research. Research indicates that compounds similar to it exhibit anti-inflammatory, antiviral, and anticancer properties. The benzofuran structure can interact with biological targets, potentially leading to therapeutic effects against diseases such as hepatitis C and certain types of cancer.

Research Applications

FieldApplication SummaryMethods of ApplicationResults or Outcomes
Biomedical ResearchPoly(2-oxazoline)s are being developed as biomedical materials because of their tunable structure and function.The 2-oxazoline monomer is initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile to obtain poly(2-oxazoline)s products.Highly tunable structure and function for biomedical materials.
Pharmaceutical ResearchImidazole, a five-membered heterocyclic moiety, possesses a range of chemical and biological properties.Imidazole was first synthesized by glyoxal and ammonia.Derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, etc.
Other CompoundsBenzofuran derivatives and analogs have uses for treatment .
Structural researchCompounds with benzofuran, oxazole, and pyridine rings contribute unique properties and suggest interactions with various biological targets.
Biological activitiesBenzofuran structures possess anti-inflammatory properties and inhibit cyclooxygenase and lipoxygenase pathways. Oxazole rings are associated with antimicrobial activity and inhibit bacterial growth. Benzofuran and pyridine components are linked to anticancer activities and can induce apoptosis in cancer cells and inhibit tumor growth.

Further Research

Mechanism of Action

The mechanism of action of Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzofuran derivatives, focusing on substituents, molecular weights, and synthetic/physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Properties/Findings
Target Compound 2-Me, 3-COOEt, 5-(2-isopropoxy-2-oxoethoxy) 323.35 N/A N/A Polar ester groups may enhance solubility in organic solvents.
Ethyl 5-(tert-butyl)-2-methylbenzofuran-3-carboxylate 2-Me, 3-COOEt, 5-(tert-butyl) ~264.34 50–52 13 Bulky tert-butyl group reduces yield (steric hindrance) and lowers melting point.
Ethyl 5-benzyl-2-methylbenzofuran-3-carboxylate 2-Me, 3-COOEt, 5-benzyl ~294.34 74–76 19 Aromatic benzyl group increases melting point (π-π interactions).
Ethyl 5-[(4-fluorobenzyl)oxy]-2-methylbenzofuran-3-carboxylate 2-Me, 3-COOEt, 5-(4-fluorobenzyloxy) 328.34 N/A N/A Fluorine’s electronegativity may enhance electronic stability.
Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate 2-Me, 3-COOEt, 5-(2-ethoxy-2-oxoethoxy), 6-Br ~385.23 N/A N/A Bromine introduces steric/electronic effects; potential for halogen-based reactivity.
Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate 2-Me, 3-COOEt, 5-(hydrazinyl-oxoethoxy-fluorobenzoyl) 414.38 N/A N/A Hydrazine and fluorobenzoyl groups add complexity, likely reducing solubility.

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Bulkiness : Tert-butyl substituents (e.g., ) lower melting points and synthesis yields due to steric hindrance.
  • Polarity : Ester and carbonyl groups (e.g., target compound, ) enhance polarity, improving solubility in polar solvents like acetone or ethyl acetate.
  • Aromaticity : Benzyl or fluorobenzyl groups (e.g., ) increase melting points via π-π stacking.

Synthetic Challenges: Lower yields in compounds with bulky groups (e.g., 13% for tert-butyl ) highlight steric limitations during reactions.

Spectroscopic Trends :

  • ¹H NMR shifts for methyl groups in benzofuran derivatives typically appear at δ 2.3–2.6 ppm, while aromatic protons range from δ 6.8–7.5 ppm .
  • Carbonyl (C=O) groups in esters resonate at δ 165–175 ppm in ¹³C NMR .

Biological Relevance :

  • While biological data are scarce in the evidence, fluorinated () and brominated () analogs are often explored for pharmacological activity due to their electronic diversity.

Structural and Functional Insights

  • Crystallography : SHELX software () is widely used for structural determination of such compounds, confirming substituent positions and bond angles .
  • Stability : Electron-withdrawing groups (e.g., fluorine in ) may improve oxidative stability, whereas ester groups (target compound) could render the compound prone to hydrolysis under acidic/basic conditions.

Biological Activity

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H24O7
  • CAS Number : 384360-62-7

Biological Activity

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. A study on related benzofuran compounds demonstrated their effectiveness against various cancer cell lines, including HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation, such as the glycogen synthase kinase-3β (GSK3β) pathway .

In Vitro Studies

In vitro assays have shown that certain benzofuran derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity. The structure-activity relationship studies suggest that modifications to the benzofuran core can enhance biological activity .

The proposed mechanism of action for this compound involves:

  • Inhibition of GSK3β : This enzyme plays a critical role in regulating cell growth and survival. Inhibition leads to apoptosis in cancer cells.
  • Modulation of NF-κB Pathway : The compound may downregulate NF-κB activity, which is often constitutively activated in cancer cells.
  • Induction of Apoptosis : Through various signaling cascades, the compound promotes programmed cell death in malignant cells .

Case Studies and Research Findings

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an observed IC50 value suggesting strong anticancer potential.

CompoundCell LineIC50 (µM)Mechanism
Ethyl 5-(2-isopropoxy...)HCT1169.71GSK3β inhibition
Ethyl 5-(2-isopropoxy...)MIA PaCa27.48NF-κB downregulation

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies reveal that the compound exhibits favorable binding interactions with GSK3β and other oncogenic targets, correlating with its observed biological activity .

Q & A

Basic: How can the synthesis of Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate be optimized for improved yield?

Methodological Answer:
Key steps include:

  • Reagent Selection : Use NaH (60% dispersion in paraffin oil) as a base for alkoxy group introduction, as demonstrated in benzofuran functionalization reactions (e.g., NaH in THF at 0°C for controlled deprotonation) .
  • Temperature Control : Maintain reaction temperatures below 5°C during critical steps (e.g., nucleophilic substitutions) to minimize side reactions .
  • Purification : Employ silica gel column chromatography with optimized eluent ratios (e.g., ethyl acetate/hexane gradients) to separate isomers, as shown for similar esters (e.g., 76% E isomer isolation) .
    Yield Enhancement : Pre-purify intermediates (e.g., via recrystallization) to reduce competing pathways.

Advanced: What advanced techniques resolve ambiguities in NMR assignments for substituted benzofuran derivatives?

Methodological Answer:

  • 2D NMR (HSQC/HMBC) : Correlate proton and carbon signals to confirm connectivity of the isopropoxy and oxoethoxy substituents . For example, cross-peaks between the benzofuran C-5 proton (δ ~6.8 ppm) and the oxoethoxy carbonyl carbon (δ ~165 ppm) validate substitution patterns.
  • Variable-Temperature NMR : Resolve overlapping peaks caused by dynamic effects (e.g., hindered rotation of the isopropoxy group) by acquiring spectra at elevated temperatures (e.g., 50°C) .
  • Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., Ethyl 5-benzyl-2-methylbenzofuran-3-carboxylate δ values ).

Basic: What purification strategies address low yields during silica gel chromatography?

Methodological Answer:

  • Gradient Optimization : Start with nonpolar solvents (e.g., hexane) and gradually increase polarity (e.g., 5–20% ethyl acetate) to separate closely eluting isomers .
  • Pre-adsorption Technique : Pre-mix the crude product with silica gel before loading to minimize tailing and improve resolution .
  • TLC Monitoring : Use high-performance TLC plates (e.g., 0.25 mm thickness) with UV visualization to track fractions containing the target compound .

Advanced: How can the crystal structure of this compound be determined with high accuracy?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., from ethyl acetate/hexane). Use SHELXL for refinement, leveraging its robust handling of twinning and high-resolution data .
  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., C=O···H–O) to validate packing arrangements, as seen in Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate studies .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) to confirm structural accuracy .

Advanced: How to investigate the mechanism of isopropoxy group introduction in benzofuran derivatives?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates (e.g., D-THF) to identify rate-determining steps (e.g., deprotonation vs. nucleophilic attack) .
  • Intermediate Trapping : Quench reactions at timed intervals (e.g., with NH₄Cl) and isolate intermediates via LC-MS to propose a stepwise pathway .
  • Computational Modeling : Simulate transition states (e.g., via Gaussian 16) to assess steric/electronic effects of the isopropoxy substituent .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s method, as benzofurans often target esterase-active sites .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ determination .
  • Binding Studies : Perform fluorescence quenching experiments with human serum albumin (HSA) to assess pharmacokinetic potential .

Advanced: How to resolve contradictions in substituent effects observed across benzofuran derivatives?

Methodological Answer:

  • Meta-Analysis : Compile electronic (Hammett σ values) and steric parameters (Taft’s Es) for substituents (e.g., isopropoxy vs. tert-butyl) to model structure-activity relationships .
  • Multivariate Statistics : Apply principal component analysis (PCA) to datasets (e.g., NMR shifts, bioactivity) to identify dominant factors driving discrepancies .
  • Synthetic Controls : Prepare analogs with systematic substituent variations (e.g., Ethyl 5-(tert-butyl)-2-methylbenzofuran-3-carboxylate ) to isolate electronic vs. steric contributions.

Basic: What analytical techniques confirm the purity of the final compound?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; ≥95% purity is typical for research-grade material .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ values with theoretical masses (e.g., ±0.001 Da tolerance) .
  • Melting Point Analysis : Compare observed ranges (e.g., 74–76°C for Ethyl 5-benzyl-2-methylbenzofuran-3-carboxylate ) to literature to detect impurities.

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